molecular formula C6H8Cl2O2 B072944 Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate CAS No. 1447-13-8

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

Cat. No. B072944
CAS RN: 1447-13-8
M. Wt: 183.03 g/mol
InChI Key: JGCAZFUFORGMFB-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate is a compound with specific structural and chemical characteristics. Its synthesis and properties are of interest in organic chemistry due to its unique molecular structure.

Synthesis Analysis

  • Synthesis of related compounds involves various chemical reactions, such as the Hofmann rearrangement using trichloroisocyanuric acid as an oxidant (Crane et al., 2011).
  • Specific methods for synthesizing cyclopropane derivatives have been reported, which could be relevant for producing methyl 2,2-dichloro-1-methylcyclopropanecarboxylate (Dulayymi et al., 1996).

Molecular Structure Analysis

  • The molecular structure of related cyclopropane derivatives is characterized by small rings with multiple bonds and functional groups, leading to unique reactivity (Meijere et al., 2000).

Chemical Reactions and Properties

  • Reactions involving cyclopropane derivatives, like 1-amino-2-methylenecyclopropane-1-carboxylic acid, provide insights into unique enzymatic reactions and chemical properties (Zhao & Liu, 2002).
  • The chemical reactivity of cyclopropane derivatives is influenced by the strain in the small rings, leading to various transformations (Shi et al., 2006).

Physical Properties Analysis

  • The physical properties of such compounds are closely related to their molecular structure, particularly the presence of cyclopropane rings and chloro groups.

Chemical Properties Analysis

  • The chemical properties of methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, like its reactivity and stability, can be inferred from studies on similar compounds. For instance, the Lewis acid catalyzed reactions of methylenecyclopropanes suggest a range of possible reactions and stabilities (Yu et al., 2009).

Scientific Research Applications

  • Resolution and Transformation into Dimethyl 2-Methylsuccinates : Kovalenko and Kulinkovich (2011) explored the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, a closely related compound, by crystallization of its salts. They successfully converted the resolved chiral acids into methyl esters, which were then transformed into (R)- and (S)-dimethyl 2-methylsuccinates through ring cleavage and acidic hydrolysis (Kovalenko & Kulinkovich, 2011).

  • Interaction with Thiophenolate Nucleophiles : Kovalenko (2013) reported on the reaction of methyl (1R,3S)-2,2-dichloro-3-methylycyclopropanecarboxylate with sodium thiophenolate. This process led to the formation of di(phenylthio) ester as a mixture of diastereomers, revealing insights into stereochemical behavior and potential applications in asymmetric synthesis (Kovalenko, 2013).

  • Applications in Polymerization : Moszner et al. (2003) synthesized Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate from a related compound by cyclopropanation and subsequent reactions. They found that its radical homopolymerization occurred with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature (Moszner et al., 2003).

  • Electrolysis in Hydroxylic Solvents : Takeda, Wada, and Murakami (1971) investigated the electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid, a structurally similar compound, in hydroxylic solvents. They found that solvolysis occurred, yielding specific ether and acetate products, which has implications for organic synthesis methods (Takeda, Wada, & Murakami, 1971).

  • Hunsdiecker Reaction Behavior : Ando et al. (1981) studied the Hunsdiecker reaction of Ag (E)- and (Z)-2,2-dichloro-1-methoxy-3-methylcyclopropanecarboxylates. They observed substantial inversion of configuration, suggesting less stability of the 1-methoxycyclopropyl radical, a finding relevant for understanding radical stability in organic chemistry (Ando et al., 1981).

Future Directions

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate may be used in chemical synthesis . It has been used in solid phase synthesis of α-hydroxy esters, inhibitors of amyloid-β production .

properties

IUPAC Name

methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCAZFUFORGMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932384
Record name Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate

CAS RN

1447-13-8
Record name Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
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Record name Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
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Record name Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate
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Record name Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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